molecular formula C14H16Cl2N2O B1426378 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride CAS No. 1219968-04-3

5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride

Cat. No. B1426378
CAS RN: 1219968-04-3
M. Wt: 299.2 g/mol
InChI Key: YULMGQMKHKXKPM-UHFFFAOYSA-N
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Description

“5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride” is a chemical compound with the CAS Number: 1219968-04-3 . It has a molecular weight of 299.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClN2O.ClH/c15-12-3-4-13 (14-11 (12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H . This indicates that the compound has a quinoline core with a chlorine atom at the 5-position and a pyrrolidinylmethoxy group at the 8-position.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.2 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of chloro compounds starting from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating its role in the modification of chemical structures (Mongin et al., 1996). Additionally, it serves as an intermediate in the synthesis of functionalized aminoquinolines, which are investigated for their biological activities (Vandekerckhove et al., 2015).

Catalytic Activity

Quinoline derivatives, including 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been found to exhibit catalytic activities. For example, quinoline N-oxides catalyze the hydrolysis of certain compounds, indicating their potential utility in chemical reactions (Ryzhakov & Rodina, 2006).

Biological Activity

In the realm of pharmaceutical research, derivatives of quinoline, such as 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride, are often synthesized and evaluated for their pharmacological properties. These compounds have been shown to possess neurotropic activity, which suggests potential applications in the treatment of neurological disorders (Granik et al., 1978).

Spectroscopic Studies

Quinoline derivatives are also studied for their electronic absorption spectra, which is important in understanding their chemical properties and potential applications in materials science (Hassan et al., 2014).

Fluorescent Probes

Novel benzimidazoquinolines, which can include structures like 5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline, have been synthesized and proposed as potential fluorescent probes for DNA detection. This application highlights their importance in biochemical and medical research (Perin et al., 2011).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information should be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

5-chloro-8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c15-12-3-4-13(14-11(12)2-1-6-17-14)18-9-10-5-7-16-8-10;/h1-4,6,10,16H,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULMGQMKHKXKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-(3-pyrrolidinylmethoxy)quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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